3,3'-Bipiperidine

Description

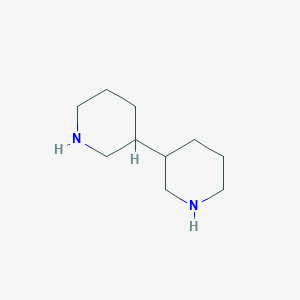

3,3'-Bipiperidine is a bicyclic amine comprising two piperidine rings connected at their 3-positions. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and coordination chemistry. Key applications include:

- Histamine H3 Receptor (H3R) Ligands: Bipiperidine derivatives exhibit nanomolar affinity for H3Rs, surpassing other basic moieties like pyrrolo[2,3-d]pyrimidines .

- Tyrosinase Inhibitors: Certain bipiperidine-based compounds (e.g., BP4) demonstrate potent activity, outperforming reference inhibitors like Kojic acid .

- Antiproliferative Agents: Cannabidiol (CBD) derivatives modified with bipiperidine show enhanced inhibition of melanoma cell proliferation .

- Coordination Chemistry: Bipiperidine serves as a stable linker in binuclear palladium(II) complexes, critical for DNA-targeted therapies .

Properties

IUPAC Name |

3-piperidin-3-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNFMHZKPYNCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46040-83-9 | |

| Record name | 3,3'-Bipiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipiperidine typically involves the coupling of two piperidine molecules. One common method is the reductive coupling of 3-piperidone using a reducing agent such as sodium borohydride in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature, to yield 3,3’-Bipiperidine.

Industrial Production Methods: Industrial production of 3,3’-Bipiperidine may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3,3’-bipyridine, where the nitrogen atoms are reduced to form the piperidine rings. This process is typically conducted under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bipiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can further modify the piperidine rings, such as converting them into piperidines with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

3,3’-Bipiperidine has numerous applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a ligand in the study of enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Bipiperidine involves its interaction with various molecular targets. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the bipiperidine structure.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological Activity

Histamine H3 Receptor Affinity

Bipiperidine derivatives exhibit superior H3R binding compared to other heterocyclic scaffolds:

Key Insight : The bipiperidine moiety enhances H3R binding affinity, likely due to optimal spatial arrangement and electronic interactions.

Tyrosinase Inhibition

Bipiperidine derivatives show variable inhibitory activity depending on substituents:

| Compound | IC50 (μM) | Comparison to Standards | Reference |

|---|---|---|---|

| BP3 | 6.64 | More potent than Kojic acid (16.67 μM) | |

| BP4 | 1.72 | Exceeds L-mimosine (3.68 μM) | |

| BP6 | 8.76 | Less potent than BP4 |

Structural Advantage : BP4’s exceptional activity underscores the role of electron-withdrawing groups (EWGs) in enhancing enzyme inhibition .

Antiproliferative Effects in Cancer

Bipiperidine-modified CBD derivatives outperform parent compounds and other analogs:

Mechanistic Divergence: Unlike THC or other cannabinoids, bipiperidine derivatives act via ferroptosis rather than canonical apoptosis pathways .

Stability in Coordination Complexes

Bipiperidine enhances the stability of binuclear palladium(II) complexes:

Role of Structure : The inductive effect of the second piperidine ring in 4,4'-bipiperidine stabilizes metal-DNA interactions, critical for anticancer activity .

Structural and Electronic Features

- Substituent Effects: H3R Ligands: EWGs (e.g., -NO2) in the aromatic region enhance binding . Tyrosinase Inhibitors: BP4’s potency arises from optimized substituent positioning .

- Ring Flexibility : Bipiperidine’s conformational flexibility allows adaptive binding in protein pockets, unlike rigid scaffolds like 3,3'-bipyridine .

Biological Activity

3,3'-Bipiperidine is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound consists of two piperidine rings connected by a carbon chain. This structure allows for various modifications that can enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives through methods such as:

- Cyclization : The formation of the bipiperidine structure from piperidine precursors.

- Functionalization : Introduction of various substituents to enhance biological properties.

Antagonistic Properties

Research has indicated that this compound derivatives exhibit antagonistic activity against nicotinic acetylcholine receptors (nAChRs). A study demonstrated that certain derivatives showed significant selectivity for the α3β4 nAChR subtype with an IC50 value of approximately 20 μM when tested against acetylcholine (ACh) . This suggests potential applications in treating neurological disorders where nAChR modulation is beneficial.

Cytotoxicity and Antioxidant Activity

Recent studies have explored the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, certain complexes formed with 2,2'-bipyridine showed substantial cytotoxic specificity towards cancer cells while exhibiting minimal toxicity to normal cells . This specificity is crucial for developing targeted cancer therapies.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its ability to modulate nAChRs could play a role in protecting neurons from excitotoxicity and oxidative stress, which are key factors in neurodegenerative diseases.

Study 1: Nicotinic Receptor Antagonism

In a detailed study on the design and synthesis of bipyridine analogues, it was found that derivatives of this compound acted as selective antagonists for specific nAChR subtypes. The study highlighted the structure-activity relationship (SAR) and identified key modifications that enhanced receptor selectivity .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound derivatives against various human cancer cell lines using the SRB assay. The results indicated significant cytotoxicity in cancer cells while maintaining low toxicity levels in normal cells . This study supports the potential use of these compounds in cancer therapy.

Data Summary

| Activity | IC50 Value | Target | Cell Line |

|---|---|---|---|

| nAChR Antagonism | ~20 μM | α3β4 nAChR | N/A |

| Cytotoxicity | N/A | Cancer Cells | HeLa, MCF7 |

| Antioxidant Activity | N/A | Free Radical Scavenging | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.